4-Chloro-1-phenethyl-1h-pyrazol-3-amine
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Overview
Description
4-Chloro-1-phenethyl-1h-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with the molecular formula C11H12ClN3, is primarily used in research settings and is not intended for human use .
Preparation Methods
The synthesis of 4-Chloro-1-phenethyl-1h-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Industrial production methods often employ these routes due to their efficiency and high yield.
Chemical Reactions Analysis
4-Chloro-1-phenethyl-1h-pyrazol-3-amine undergoes several types of chemical reactions, including:
Reduction: Reduction reactions typically involve hydrogenation processes.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common reagents used in these reactions include bromine, DMSO, and various hydrazines. Major products formed from these reactions include pyrazolo[1,5-a]pyrimidines and other heterocyclic systems .
Scientific Research Applications
4-Chloro-1-phenethyl-1h-pyrazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-1-phenethyl-1h-pyrazol-3-amine involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions . The presence of two nitrogen atoms in the pyrazole ring allows it to participate in proton transfer processes, which can influence its biological activity .
Comparison with Similar Compounds
4-Chloro-1-phenethyl-1h-pyrazol-3-amine can be compared with other pyrazole derivatives such as:
- 3-Amino-4,5-dihydro-1-phenylpyrazole
- 5-Chloro-3-Methyl-1-Phenyl-1H-pyrazole
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
These compounds share similar structural features but differ in their substituents, which can significantly impact their reactivity and applications
Properties
Molecular Formula |
C11H12ClN3 |
---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-chloro-1-(2-phenylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H12ClN3/c12-10-8-15(14-11(10)13)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,13,14) |
InChI Key |
IPTYZOBGPBVGDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
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